

Comprehensive Spectroscopic & Technical Guide: 8-Bromo-5H-pyrido[3,2-b]indole

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Compound of Interest

Compound Name: 8-bromo-5H-pyrido[3,2-b]indole

CAS No.: 1236349-67-9

Cat. No.: B1377060

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Executive Summary & Compound Identity

8-Bromo-5H-pyrido[3,2-b]indole is a halogenated derivative of the

-carboline scaffold.^{[1][2]} As a "privileged structure" in drug discovery, the

-carboline core mimics the purine ring system, making it a critical scaffold for kinase inhibitors, DNA intercalators, and potential antitumor agents. In materials science, its planar, electron-deficient nature makes it a valuable precursor for organic light-emitting diodes (OLEDs).

Chemical Identity Table

Parameter	Detail
IUPAC Name	8-Bromo-5H-pyrido[3,2-b]indole
Common Name	8-Bromo- -carboline
CAS Registry Number	1236349-67-9
Molecular Formula	C H BrN
Molecular Weight	247.09 g/mol
SMILES	<chem>BrC1=CC2=C(NC3=CC=CN=C32)C=C1</chem>
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM

Synthesis & Structural Logic

The synthesis of the 8-bromo derivative typically requires avoiding the harsh conditions of classical Fischer indole synthesis to prevent debromination or regio-isomeric mixtures.

Core Synthetic Pathway (Modern Multicomponent Approach)

While classical methods exist, modern organocatalytic routes offer higher regioselectivity. A robust method involves the oxidative cyclization of functionalized intermediates or the Suzuki-Miyaura coupling of 5-bromoindole precursors followed by pyridine ring closure.

Diagram: Synthesis & Purification Workflow

The following workflow illustrates the logic for synthesizing and isolating high-purity 8-bromo-

-carboline.



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Caption: Logical workflow for the synthesis and purification of **8-bromo-5H-pyrido[3,2-b]indole**, prioritizing purity for spectroscopic analysis.

Spectroscopic Characterization (The Core)

Accurate interpretation of spectroscopic data is vital for verifying the position of the bromine atom (regiochemistry) and the integrity of the carboline core.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: DMSO-

(Recommended due to solubility and NH proton exchange prevention). Frequency: 400 MHz or higher.

Predicted

H NMR Signature

The spectrum is characterized by two distinct aromatic systems: the pyridine ring (deshielded) and the brominated benzene ring.

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
NH	11.5 - 12.0	br s	1H	Indole NH (Exchangeable). Diagnostic of 5H-form.
H-2	8.50 - 8.60	dd	1H	Pyridine -proton (adjacent to N). Most deshielded.
H-4	8.35 - 8.45	dd	1H	Pyridine -proton.[3]
H-9	8.20 - 8.30	d	1H	Benzene ring; meta-coupled to H-7. Deshielded by aromatic current.
H-6	7.50 - 7.60	d	1H	Benzene ring; ortho-coupled to H-7.
H-3	7.40 - 7.50	dd	1H	Pyridine -proton.
H-7	7.30 - 7.40	dd	1H	Benzene ring; ortho to H-6, meta to H-9.

Key Diagnostic Feature:

- H-9 Singlet/Doublet: The proton at position 9 (adjacent to the ring junction) typically appears as a doublet with a small meta-coupling constant (

Hz) due to the bromine at position 8. If Br were at position 6 or 7, the splitting pattern of the benzene protons would change drastically.

Mass Spectrometry (MS)

- Ionization Mode: ESI (+) or APCI (+).
- Molecular Ion:

.
- Isotope Pattern: The presence of one bromine atom results in a characteristic 1:1 doublet for the molecular ion peaks at

247 and 249 (

Br and

Br isotopes).
 - Peak A: 247.0 (100%)
 - Peak B: 249.0 (~98%)
- Fragmentation: Loss of Br (

) is a common fragmentation pathway in high-energy collision dissociation (HCD).

Infrared Spectroscopy (IR)

- (KBr/ATR):
 - 3200–3400 cm

: N–H stretching (broad, strong).
 - 1600–1620 cm

: C=N stretching (pyridine ring).
 - 1450–1500 cm

: C=C aromatic skeletal vibrations.

- 1050–1070 cm

: C–Br stretching (fingerprint region).

Experimental Protocol: Self-Validating Purity Check

To ensure the data above is reproducible, follow this standardized protocol for sample preparation and analysis.

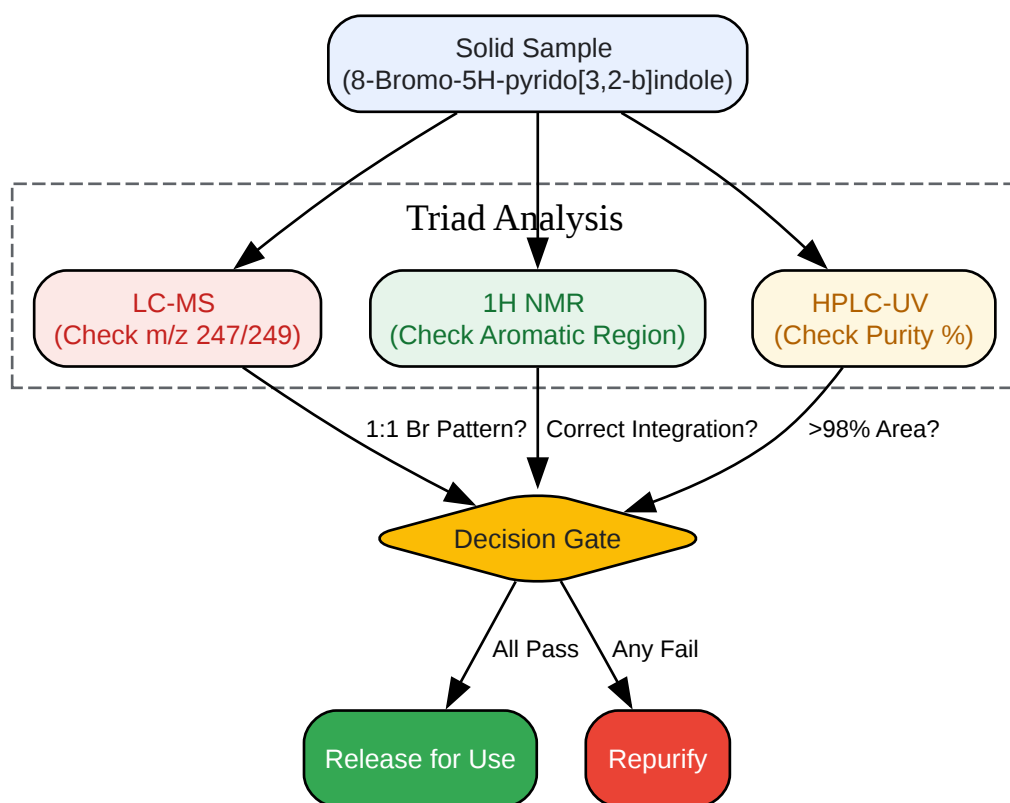
Protocol: "The Triad Check" (HPLC, NMR, MS)

Objective: Confirm identity and purity (>98%) before biological or materials application.

- Sample Prep for HPLC:
 - Dissolve 1.0 mg of compound in 1.0 mL of acetonitrile (ACN).
 - Filter through a 0.22 μm PTFE syringe filter.
- HPLC Method:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μm, 4.6 x 150 mm).
 - Mobile Phase: A: Water + 0.1% TFA; B: ACN + 0.1% TFA.
 - Gradient: 5% B to 95% B over 20 min.
 - Detection: UV at 254 nm and 280 nm.
 - Validation: A single sharp peak should be observed. Impurities often elute early (polar) or very late (dimers).
- NMR Validation:

- Dissolve 5-10 mg in 0.6 mL DMSO-
- Pass/Fail Criteria:
 - Integration of NH peak must be ~1.0 relative to aromatic protons.
 - No extraneous peaks in the 0–5 ppm region (indicates solvent contamination or aliphatic impurities).
 - Distinct 1:1 isotope pattern in MS attached to the LC trace.

Diagram: Analytical Validation Logic



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Caption: The "Triad Check" system ensures that only validated compound batches proceed to biological testing or device fabrication.

Handling & Stability

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboline nitrogen (NH) is susceptible to slow oxidation or deprotonation if exposed to moisture and air for extended periods.
- Safety: As a halogenated heteroaromatic, treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).

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